molecular formula C13H17FO B13408648 trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol

trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol

Cat. No.: B13408648
M. Wt: 208.27 g/mol
InChI Key: NGMFHSGOHAVGAM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and conditions is optimized for scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through further functionalization .

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated phenyl groups on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased stability and resistance to degradation .

Mechanism of Action

The mechanism of action of trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol involves its interaction with molecular targets through its hydroxyl and fluorinated phenyl groups. These interactions can influence various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison: Compared to its analogs, trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol is unique due to the presence of the fluorine atom. Fluorine imparts distinct properties such as increased electronegativity and stability, which can influence the compound’s reactivity and interactions with other molecules .

Properties

Molecular Formula

C13H17FO

Molecular Weight

208.27 g/mol

IUPAC Name

2-(4-fluoro-3-methylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C13H17FO/c1-9-8-10(6-7-12(9)14)11-4-2-3-5-13(11)15/h6-8,11,13,15H,2-5H2,1H3

InChI Key

NGMFHSGOHAVGAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCCCC2O)F

Origin of Product

United States

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